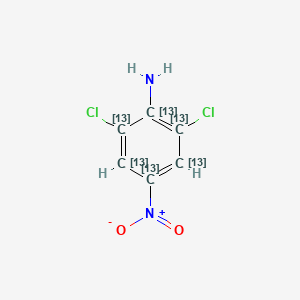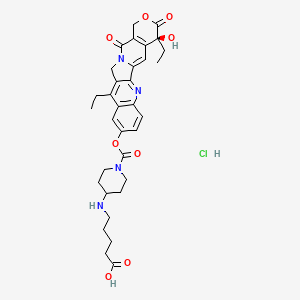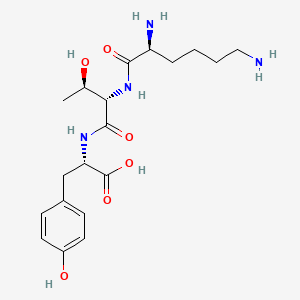
Cicletanine-d4 Hydrochloride
Vue d'ensemble
Description
Cicletanine-d4 hydrochloride is a synthetic compound that has been used in scientific research for various applications. It is a derivative of cicletanine, an alkaloid found in the bark of the Cinchona tree, and is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). Cicletanine-d4 hydrochloride has been used in research to study the inhibition of DHFR, as well as its effects on other biochemical and physiological processes.
Applications De Recherche Scientifique
Pharmacokinetics
Cicletanine hydrochloride, a furopyridine derivative, is primarily recognized for its antihypertensive properties. A study on its pharmacokinetics involved administering 50 mg oral daily doses to non-patient subjects for 7 days. The analysis showed linear pharmacokinetic behavior, with mean half-life values of 7.3 and 7.9 hours after first and repeated dosing, respectively (Peraire et al., 1991).
Antihypertensive and Renal Protection
Cicletanine has demonstrated significant antihypertensive effects and renal protection in Dahl salt-sensitive rats. Its administration led to reduced blood pressure, decreased heart weight and vascular wall thickness, and improved renal functions and morphology (Uehara et al., 1991).
Mechanism of Action
The drug's mechanism of action includes vasorelaxant, natriuretic, and diuretic properties. Its effects might be due to stimulation of vascular prostaglandin synthesis, inhibition of cyclic GMP phosphodiesterases, and blockade of Ca2+ channels (Kalinowski et al., 1999).
Antioxidant Properties
Cicletanine also shows potential as an antioxidant. It reduced lipid peroxidation and improved kidney function in Dahl salt-sensitive rats on a high salt diet, suggesting its efficacy in protecting the kidney from salt-induced hypertension (Uehara et al., 1993).
Glucose Tolerance
A study on non-diabetic hypertensive patients revealed that cicletanine hydrochloride does not significantly change glycaemia and insulinaemia. This indicates its neutral impact on glucose regulation in such patients (Clerson et al., 1989).
Vascular Tone
Research shows cicletanine's efficacy in reversing vasoconstriction induced by endogenous sodium pump ligands. This is significant for its application in salt-sensitive hypertension, where dysregulation of the sodium pump is a key factor (Bagrov et al., 2000).
Propriétés
IUPAC Name |
3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-QZFMBAIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675765 | |
| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cicletanine-d4 Hydrochloride | |
CAS RN |
1189491-41-5 | |
| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















